2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide
Description
This compound features a triazoloquinoxaline core substituted with an ethyl group at the 1-position and a ketone group at the 4-position. The acetamide side chain is linked to a 3-ethylphenyl group, contributing to its lipophilic character. The molecular formula is C23H24N5O2, with a molecular weight of 402.47 g/mol (inferred from analogs in ). Key structural attributes include:
- Acetamide linker: Facilitates structural modularity, allowing for variations in the aryl substituent.
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-3-14-8-7-9-15(12-14)22-19(27)13-25-16-10-5-6-11-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOGJNRMCUVKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural homology with several derivatives, differing primarily in substituents on the triazoloquinoxaline core and the phenylacetamide moiety. Below is a detailed comparison:
Table 1: Key Structural and Physicochemical Comparisons
Structural Modifications and Implications
a. Triazoloquinoxaline Core
- Ethyl vs. Methyl at 1-position : The target compound’s 1-ethyl group increases steric bulk and lipophilicity compared to methyl-substituted analogs (). This may enhance membrane permeability but reduce solubility.
- 4-Oxo Group : A conserved feature across all analogs, suggesting its critical role in hydrogen bonding or electronic interactions with biological targets.
b. Phenyl Substituents
- 3-Ethylphenyl (Target) vs.
- Chlorophenyl (): The electron-withdrawing chlorine atom may enhance metabolic stability compared to ethyl or methyl groups.
- 2,4-Dimethylphenyl () : Methyl groups at ortho and para positions could sterically hinder target binding but improve pharmacokinetic profiles due to reduced oxidation susceptibility.
c. Acetamide Linker
- The linker remains consistent across analogs, indicating its role as a spacer rather than a direct contributor to bioactivity.
Physicochemical and Pharmacokinetic Trends
- Molecular Weight : Ranges from 367.79 (chlorophenyl analogs) to 403.48 (butylphenyl analog). Higher molecular weights correlate with increased lipophilicity.
- Solubility : Chlorophenyl derivatives () likely exhibit lower aqueous solubility than ethyl- or methyl-substituted analogs due to halogenated aromatic rings.
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